2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Modification
The synthesis of compounds related to "2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" involves complex chemical reactions aimed at achieving specific structural features for desired properties. For example, compounds like s-Triazolo[4,3-a]pyridines and s-Triazolo[4,3-a]pyrimidines have been synthesized through S-alkylation, leading to derivatives that are highly active and resistant to metabolism, indicating their potential in amplifying the effects of other compounds like phleomycin against bacterial strains such as E. coli (D. J. Brown et al., 1978).
Potential Pharmacological and Biological Applications
While specific uses related to drug action, dosage, and side effects are excluded, the structural backbone of these compounds indicates their potential in various pharmacological and biological applications. The synthesis of triazolopyrimidines as potential antiasthma agents (J. Medwid et al., 1990) and the exploration of compounds for their insecticidal assessment (A. Fadda et al., 2017) suggest the versatility of these chemical structures in contributing to the development of novel treatments and solutions for various challenges.
Antimicrobial and Antitumor Activities
The exploration of thiazolopyrimidines for their antimicrobial and antitumor properties (E. R. El-Bendary et al., 1998) further exemplifies the broad applicability of these compounds in scientific research. Their ability to induce apoptosis through G1 cell-cycle arrest in cancer cells (Mohamed Fares et al., 2014) demonstrates the potential for these compounds to contribute to cancer research and therapy development.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of triazolopyrimidines, which have been found to exhibit a wide range of biological activities . .
Mode of Action
Triazolopyrimidines are known to interact with various enzymes and receptors due to their ability to form multiple hydrogen bonds . This suggests that the compound may exert its effects through similar interactions.
Biochemical Pathways
Triazolopyrimidines have been found to influence a variety of biological processes, suggesting that they may affect multiple pathways .
Result of Action
Some triazolopyrimidines have been found to exhibit antiproliferative activities against human cancer cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-14(18-9-13-7-4-8-25-13)10-26-17-15-16(19-11-20-17)23(22-21-15)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKQTCUSTUPPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.